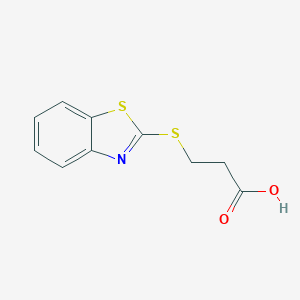

3-(2-Benzothiazolylthio)propionic Acid

Descripción

3-(2-Benzothiazolylthio)propionic Acid (CAS 4767-00-4) is a sulfur-containing carboxylic acid derivative characterized by a benzothiazole ring linked via a thioether group to a propionic acid moiety. This compound is synthesized through ultrasound-assisted phase transfer catalysis, which offers advantages such as mild reaction conditions (25–30°C), short reaction time (~2 hours), and high yields (>85%) compared to traditional methods . Its structural features make it valuable in organic synthesis, particularly as an intermediate for heterocyclic compounds and functional materials.

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c12-9(13)5-6-14-10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSBAOMLHPFLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279547 | |

| Record name | 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-00-4 | |

| Record name | 4767-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Dynamics

-

Protonation of Carboxylic Acid :

protonates 3-bromopropionic acid, enhancing its electrophilicity for nucleophilic attack by 2-mercaptobenzothiazole. -

Thioether Formation :

The thiol group reacts with the activated carboxylic acid derivative, with also acting as a dehydrating agent.

Key Adjustments :

-

Acid Concentration : 60–90% optimizes reaction kinetics.

-

Stoichiometry : A 10% molar excess of 3-bromopropionic acid ensures complete conversion.

Workup : The mixture is diluted with water, neutralized with , and extracted with ethyl acetate. Recrystallization from methanol/water enhances purity.

Comparative Analysis of Synthetic Routes

The table below contrasts critical aspects of the two methods:

Advantages and Limitations

-

Base-Mediated Route :

-

Pros : Exceptional yield, mild conditions.

-

Cons : Requires inert atmosphere and prolonged reaction time.

-

-

Acid-Catalyzed Route :

-

Pros : Faster, avoids moisture-sensitive reagents.

-

Cons : Lower yield, handling concentrated acids poses safety risks.

-

Mechanistic Insights and Side Reactions

Both methods proceed via nucleophilic substitution but differ in activation strategies. In the base-mediated pathway, the thiolate’s strong nucleophilicity drives the reaction, whereas acid catalysis polarizes the carboxylic acid derivative. Side reactions, such as over-alkylation or oxidation, are mitigated by controlled stoichiometry and inert atmospheres.

Industrial and Laboratory Considerations

For industrial-scale production, the acid-catalyzed method’s shorter duration may offset its slightly lower yield. Conversely, academic laboratories favor the base-mediated approach for its reproducibility and minimal byproducts. Recent advancements suggest hybrid protocols using ionic liquids or microwave assistance could further optimize efficiency, though these remain exploratory .

Análisis De Reacciones Químicas

3-(2-Benzothiazolylthio)propionic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

Biological Activities

The compound is recognized for its diverse biological activities:

- Anti-inflammatory Properties : Research has shown that derivatives of 2-mercaptobenzothiazole, including 3-(2-Benzothiazolylthio)propionic Acid, exhibit significant anti-inflammatory effects. These compounds have been evaluated using models such as carrageenan-induced paw edema in rats, demonstrating moderate to potent activity against inflammation .

- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Anticancer Potential : Studies indicate that this compound can inhibit the growth of various cancer cell lines, including cervical cancer (HeLa) cells. Its mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Applications in Medicine

Given its biological activities, this compound is being investigated for potential therapeutic applications:

- Cancer Therapy : The anticancer properties make it a candidate for drug development targeting specific types of tumors. Its efficacy has been noted in inhibiting tumor growth in xenograft models .

- Inflammatory Diseases : Due to its anti-inflammatory effects, it holds promise for treating conditions such as arthritis and other inflammatory disorders.

Industrial Applications

In addition to its medicinal uses, this compound serves several roles in industrial applications:

- Chemical Synthesis : It is utilized as a building block in the synthesis of more complex organic molecules, aiding in the development of pharmaceuticals and agrochemicals .

- Material Science : The compound's unique properties contribute to the formulation of new materials with enhanced performance characteristics.

Case Studies

Several case studies have documented the effectiveness of this compound:

- In one study, novel derivatives were synthesized and tested for their anti-inflammatory activity, revealing that certain substitutions on the benzothiazole ring significantly enhanced efficacy compared to standard anti-inflammatory drugs like ibuprofen .

- Another investigation assessed the compound's impact on tumor cell lines, demonstrating substantial cytotoxic effects specifically against HeLa cells while maintaining low toxicity towards normal fibroblast cells .

Mecanismo De Acción

The mechanism of action of 3-(2-Benzothiazolylthio)propionic Acid involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound is compared with other benzothiazole- and thioether-containing acids (Table 1). Key differences lie in substituent groups, purity, and synthetic accessibility.

Key Differences

Reactivity :

- The benzothiazole ring in 3-(2-Benzothiazolylthio)propionic Acid enhances electron-withdrawing properties, increasing acidity (pKa ~3.5) compared to benzylthio analogues (pKa ~4.2) .

- The thioether group in the target compound facilitates nucleophilic substitution reactions, whereas benzoylthio derivatives (e.g., 884-33-3) are more prone to hydrolysis .

Synthetic Efficiency :

- Ultrasound irradiation reduces reaction time from 12–24 hours (traditional methods) to 2 hours, achieving higher yields (>85% vs. ~70%) .

- Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and reaction rates in biphasic systems .

Applications: Pharmaceuticals: Benzothiazole derivatives like this compound are precursors for bioactive heterocycles (e.g., oxadiazoles, triazoles) . Agrochemicals: Analogues such as 2-(1,3-Benzothiazol-2-ylthio)succinic Acid are used in herbicide formulations . Polymers: The compound’s thiol group enables crosslinking in rubber vulcanization, unlike non-thiolated acids .

Research Findings and Data

Purity and Availability

Cost Analysis

- Pricing for this compound ranges from €23/25g to €166/500g, making it cost-effective for lab-scale synthesis compared to specialized heterocycles (e.g., 5-Benzoyl-thiazolo[5,4-c]pyridin-2-amine at €549/g) .

Actividad Biológica

3-(2-Benzothiazolylthio)propionic Acid (CAS No. 4767-00-4) is a thiazole derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article outlines its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9NO2S2

- Molecular Weight : 239.31 g/mol

- Melting Point : 149°C

- IUPAC Name : 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed effects in different biological contexts. Notably, it has shown potential in:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures, suggesting an anti-inflammatory effect .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant anti-inflammatory effects. In particular, studies have shown that this compound can reduce edema in carrageenan-induced models, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 15.6 μg/mL |

| Mycobacterium tuberculosis | >250 μmol/L |

| Escherichia coli | Significant inhibition observed |

| Salmonella typhimurium | Significant inhibition observed |

These findings suggest that this compound could be effective against both fungal and bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Proliferation Inhibition : Studies indicate that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance therapeutic efficacy against resistant cancer types .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- A study demonstrated significant reductions in tumor size in animal models treated with this compound alongside standard chemotherapy agents.

- Another investigation revealed its efficacy in reducing inflammatory markers in patients with chronic inflammatory conditions, showcasing its potential for therapeutic use in clinical settings .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Benzothiazolylthio)propionic Acid with high purity?

Synthesis typically involves coupling benzothiazole-2-thiol with propionic acid derivatives under controlled conditions. A common approach uses nucleophilic substitution reactions, where the thiol group of benzothiazole reacts with a halogenated propionic acid (e.g., 3-chloropropionic acid) in the presence of a base like triethylamine. To ensure purity (>98%), post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Analytical validation by HPLC (C18 column, UV detection at 254 nm) and NMR (to confirm absence of unreacted starting materials) is recommended .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR : Analyze and NMR spectra to confirm the presence of characteristic peaks:

- Benzothiazole protons (aromatic region: δ 7.2–8.1 ppm).

- Thioether-linked CH groups (δ 2.8–3.5 ppm).

- Propionic acid carboxyl group (δ 12–13 ppm, broad).

- FT-IR : Identify key functional groups:

- C=S stretch (benzothiazole) at ~650 cm.

- C=O (carboxylic acid) at ~1700 cm.

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 257.1 (calculated for CHNOS) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize oxidation of the thioether bond. Prepare fresh solutions in DMSO or ethanol (avoid aqueous buffers at neutral pH due to carboxylic acid instability). Regularly monitor purity via HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Discrepancies often arise from variations in:

- Synthetic routes : Impurities like residual benzothiazole-2-thiol (a known enzyme inhibitor) may skew bioactivity. Quantify impurities using LC-MS and correlate with activity trends .

- Assay conditions : Thiol-containing buffers (e.g., DTT) can reduce the thioether bond, altering activity. Use inert buffers (e.g., Tris-HCl) and validate compound stability under assay conditions .

- Cellular models : Differences in membrane permeability (logP ~2.5) may affect intracellular concentrations. Perform dose-response curves across multiple cell lines and use fluorescent analogs for uptake studies .

Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound?

- Analog synthesis : Modify the benzothiazole ring (e.g., introduce electron-withdrawing groups at position 6) or replace the propionic acid with bulkier carboxylic acids.

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like melanocortin MC4 receptors, followed by mutagenesis studies to validate binding pockets .

- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent effects with activity data from high-throughput screens .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

- Solvent screening : Test mixtures of dichloromethane/hexane or methanol/water for slow evaporation.

- Temperature gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 40°C).

- Additives : Introduce trace amounts of ethyl acetate to improve crystal morphology.

Validate crystal quality with SHELX software (SHELXL for refinement, SHELXS for structure solution) and check for twinning using PLATON .

Q. What methodologies are recommended for detecting metabolic byproducts of this compound in biological systems?

- Untargeted metabolomics : Use LC-HRMS (Q-TOF) with fragmentation to identify phase I/II metabolites (e.g., glucuronidation or sulfation of the carboxylic acid group).

- Stable isotope labeling : Synthesize -labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.